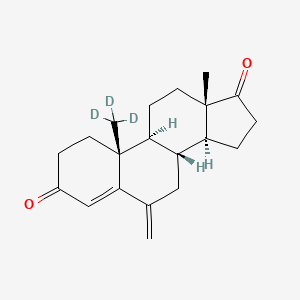
6-Methyleneandrost-4-ene-3,17-dione-19-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyleneandrost-4-ene-3,17-dione-19-d3 is a synthetic steroidal compound known for its role as an irreversible aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens, and inhibiting this enzyme can be crucial in treating estrogen-dependent conditions such as certain types of breast cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyleneandrost-4-ene-3,17-dione-19-d3 involves multiple steps, starting from a suitable steroidal precursorThe reaction conditions typically involve the use of strong bases and deuterated reagents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
6-Methyleneandrost-4-ene-3,17-dione-19-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can produce alcohol derivatives .
科学的研究の応用
6-Methyleneandrost-4-ene-3,17-dione-19-d3 has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-Methyleneandrost-4-ene-3,17-dione-19-d3 involves the irreversible inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly beneficial in treating estrogen-dependent cancers .
類似化合物との比較
Similar Compounds
Exemestane: Another irreversible aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: A non-steroidal aromatase inhibitor with a similar mechanism of action.
Letrozole: Another non-steroidal aromatase inhibitor used in similar therapeutic contexts.
Uniqueness
6-Methyleneandrost-4-ene-3,17-dione-19-d3 is unique due to its specific isotopic labeling with deuterium, which can provide insights into metabolic pathways and improve the pharmacokinetic properties of the compound .
特性
分子式 |
C20H26O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3 |
InChIキー |
KQRGETZTRARSMA-OAXLLPIKSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@]12CCC(=O)C=C1C(=C)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
正規SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



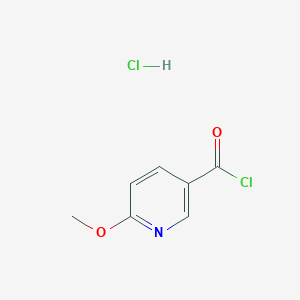
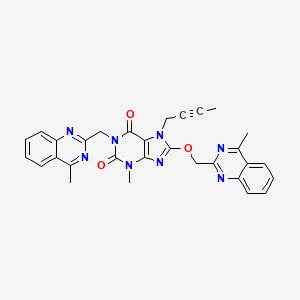
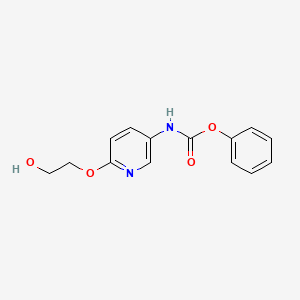
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)

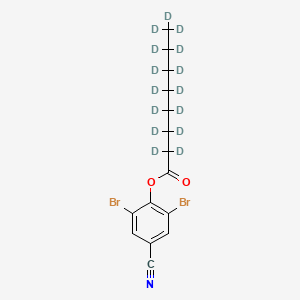
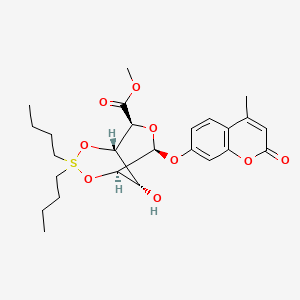
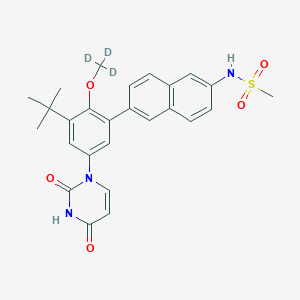


![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
